8-Oxo-dGTP

MutT enzymology Nucleotide pool sanitization Kinetic discrimination

8-Oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-Oxo-dGTP) is an oxidized nucleotide triphosphate generated in cellular nucleotide pools by reactive oxygen species. It serves as a potent mutagenic substrate for DNA polymerases, mispairing with both cytosine and adenine during replication, leading to G:C→T:A and A:T→C:G transversion mutations.

Molecular Formula C10H16N5O14P3
Molecular Weight 523.18 g/mol
CAS No. 139307-94-1
Cat. No. B165593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxo-dGTP
CAS139307-94-1
Synonyms8-oxodeoxyguanosine triphosphate
Molecular FormulaC10H16N5O14P3
Molecular Weight523.18 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H16N5O14P3/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(27-5)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1
InChIKeyBUZOGVVQWCXXDP-VPENINKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8-Oxo-dGTP (CAS 139307-94-1) Procurement Guide for DNA Damage and Oxidative Stress Research


8-Oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-Oxo-dGTP) is an oxidized nucleotide triphosphate generated in cellular nucleotide pools by reactive oxygen species [1]. It serves as a potent mutagenic substrate for DNA polymerases, mispairing with both cytosine and adenine during replication, leading to G:C→T:A and A:T→C:G transversion mutations [2]. Its hydrolysis by repair enzymes such as MutT (E. coli) and MTH1/NUDT1 (mammalian) is a primary defense mechanism against oxidative DNA damage [3].

Why 8-Oxo-dGTP Cannot Be Replaced by dGTP, 8-Oxo-dG, or 8-Oxo-GTP in Oxidative Mutagenesis Assays


Generic substitution of 8-Oxo-dGTP with unmodified dGTP, the nucleoside 8-oxo-dG, or the ribonucleotide 8-oxo-GTP fails to recapitulate the compound's unique biochemical and mutagenic properties. 8-Oxo-dGTP is a direct substrate for nucleotide pool sanitization enzymes (MutT/MTH1), whereas 8-oxo-dG is a DNA-embedded lesion processed by glycosylases [1]. dGTP lacks the C8-oxo modification essential for syn-conformational mispairing with adenine [2]. 8-Oxo-GTP, while sharing the oxidized base, is a ribonucleotide with distinct incorporation kinetics and is targeted by different repair pathways [3]. These mechanistic divergences render 8-Oxo-dGTP the only appropriate tool for studying nucleotide pool oxidation, MutT/MTH1 enzymology, and replication-dependent 8-oxo-dG incorporation.

8-Oxo-dGTP Quantitative Differentiation Evidence: Comparative Enzyme Kinetics and Mutagenic Potential


MutT Preferential Hydrolysis: 8-Oxo-dGTP Exhibits >500-Fold Lower Km than dGTP

The E. coli MutT pyrophosphohydrolase exhibits a 540-fold lower Km for 8-Oxo-dGTP compared to unmodified dGTP, establishing 8-Oxo-dGTP as the enzyme's optimal physiological substrate [1]. Transient kinetic analysis reveals that 8-Oxo-dGTP binds to MutT 395-fold faster, dissociates 46-fold slower, and undergoes a 3.0-fold faster chemical step (k2 = 32.3 s⁻¹) relative to dGTP [2]. This kinetic superiority is the biochemical basis for MutT's ability to selectively eliminate oxidized nucleotides from the precursor pool before replication.

MutT enzymology Nucleotide pool sanitization Kinetic discrimination

MTH1 Hydrolyzes 8-Oxo-dGTP with Km 38-Fold Lower than dGTP in Human Enzyme Assays

Human MTH1 (NUDT1) demonstrates a pronounced substrate preference for 8-Oxo-dGTP over unmodified dGTP, with a Km of 11 ± 2.7 μM for 8-Oxo-dGTP compared to 420 ± 190 μM for dGTP, representing an approximately 38-fold lower Km [1]. Independent studies confirm this differential, reporting MTH1 Km values of 8.4–13.2 μM for 8-Oxo-dGTP versus 870 μM for dGTP [2]. The D120N mutant of MTH1 exhibits a 4.9-fold increase in Km (to 41.2 μM) for 8-Oxo-dGTP, underscoring the residue's critical role in oxidized nucleotide recognition [3].

MTH1/NUDT1 Human nucleotide sanitization Cancer therapeutic targeting

GTP Cyclohydrolase II Discriminates 8-Oxo-dGTP from dGTP via Exclusive Hydrolysis Activity

E. coli GTP cyclohydrolase II (RibA) exhibits an absolute discrimination between oxidized and unoxidized deoxynucleotide triphosphates. The enzyme efficiently hydrolyzes 8-Oxo-dGTP and 8-Oxo-GTP but does NOT hydrolyze dGTP under identical assay conditions [1]. The Km values for GTP, 8-Oxo-GTP, and 8-Oxo-dGTP are nearly identical (~21–30 μM), yet the enzyme selectively excludes unmodified dGTP as a substrate entirely [2]. This binary discrimination (activity vs. no activity) represents a stricter selectivity threshold than the graded preference observed with MutT.

GTP cyclohydrolase II Alternative repair pathway Riboflavin biosynthesis

DNA Polymerase Discrimination: 8-Oxo-dGTP Insertion Efficiency >10⁴-Fold Lower than dGTP

Across four DNA polymerases (E. coli Pol I KF⁻, Pol II⁻, HIV-1 RT, and T7⁻), 8-Oxo-dGTP is a substantially poorer substrate than unmodified dGTP, with insertion efficiencies reduced by >10⁴-fold [1]. Pre-steady-state analysis of HIV-1 RT reveals a >3 orders-of-magnitude difference in kinetic Kdapp values between 8-Oxo-dGTP and dGTP, indicating that discrimination occurs at the conformational change or phosphodiester bond formation step rather than initial binding [2]. Template-dependent misinsertion preferences vary by enzyme: T7⁻ inserts 8-Oxo-dGTP opposite adenine with 97% preference, whereas HIV-1 RT, KF⁻, and Pol II⁻ prefer insertion opposite cytosine [3].

DNA polymerase fidelity Replication mutagenesis Pre-steady-state kinetics

Species-Specific Substrate Discrimination: E. coli MutT vs. Human MTH1 Differ in 8-Oxo-dGTP Km by 26-Fold

E. coli MutT and human MTH1 exhibit a 26-fold difference in Km for the identical substrate 8-Oxo-dGTP, with MutT displaying a Km of 0.48 μM compared to MTH1's Km of 12.5 μM [1]. This species-specific divergence in catalytic efficiency is compounded by distinct substrate recognition mechanisms: MutT is highly specific for 8-oxoguanine nucleotides, whereas MTH1 exhibits broader specificity for oxidized purines including 2-hydroxy-dATP and 8-oxo-dATP [2]. Residues Trp-117 and Asp-119, conserved in MTH1 but absent in MutT, are critical determinants of this broadened specificity [3].

Species-specific enzymology MutT vs. MTH1 Evolutionary divergence

8-Oxo-dGTP Induces A:T→C:G Transversions Distinct from dGTP and 8-Oxo-dG Lesion Mutagenesis

8-Oxo-dGTP generates a mutational spectrum distinct from both unmodified dGTP incorporation errors and DNA-embedded 8-oxo-dG lesions. When incorporated opposite template adenine, 8-Oxo-dGTP yields A:T→C:G transversions; incorporation opposite cytosine yields G:C→T:A transversions [1]. In SV40 origin-dependent replication assays using HeLa cell extracts, misincorporation of 8-Oxo-dGTP opposite adenine was directly observed [2]. Pol μ-mediated insertion of 8-Oxo-dGTP opposite template thymine results in efficient ligation, creating promutagenic mismatches during double-strand break repair [3]. The YtkD Nudix hydrolase from B. subtilis hydrolyzes 8-Oxo-dGTP with a Km of 0.43 ± 0.17 mM and a catalytic efficiency (kcat/Km) of 2.4 × 10³ s⁻¹M⁻¹ [4], demonstrating conservation of oxidized nucleotide sanitization across bacterial species.

Mutational signature Transversion mutagenesis Replication fidelity

8-Oxo-dGTP Procurement Applications: Oxidative Mutagenesis, Enzyme Screening, and DNA Damage Research


MutT/MTH1 Enzyme Activity Assays and Inhibitor Screening

8-Oxo-dGTP is the definitive substrate for measuring MutT and MTH1/NUDT1 pyrophosphohydrolase activity due to its 38-fold to >500-fold lower Km compared to dGTP. For MTH1 inhibitor screening in cancer therapeutic development, 8-Oxo-dGTP must be used to achieve detectable turnover rates and physiologically relevant kinetic parameters [1]. MTH1 wild-type exhibits Km = 8.4–13.2 μM and kcat = 20.7 s⁻¹ for 8-Oxo-dGTP, whereas D120N mutant increases Km to 41.2 μM, providing validated positive and negative control benchmarks for assay validation [2].

Replication-Dependent Mutagenesis and DNA Polymerase Fidelity Studies

8-Oxo-dGTP enables the specific study of nucleotide pool-derived oxidative mutagenesis, distinct from template-embedded 8-oxo-dG lesions. Researchers using in vitro replication systems require 8-Oxo-dGTP to observe A:T→C:G transversions, a mutational signature not generated by 8-oxo-dG lesions. Polymerase-specific discrimination (>10⁴-fold lower insertion efficiency vs. dGTP) and template-dependent misinsertion preferences (e.g., T7⁻ 97% preference for dA insertion) are only observable with authentic 8-Oxo-dGTP [3].

Cross-Species Oxidative Nucleotide Sanitization Research

The 26-fold Km differential between E. coli MutT (0.48 μM) and human MTH1 (12.5 μM) for 8-Oxo-dGTP necessitates this compound for comparative evolutionary studies of nucleotide pool protection mechanisms [4]. Researchers investigating species-specific substrate recognition—including MutT's narrow specificity vs. MTH1's broad oxidized purine recognition—require 8-Oxo-dGTP to establish baseline kinetic parameters against which other oxidized nucleotides (2-hydroxy-dATP, 8-oxo-dATP) can be benchmarked.

GTP Cyclohydrolase II and Alternative Repair Pathway Investigation

8-Oxo-dGTP is essential for studying GTP cyclohydrolase II (RibA) as an alternative nucleotide sanitization enzyme, given that this enzyme hydrolyzes 8-Oxo-dGTP but exhibits zero activity toward unmodified dGTP. This absolute discrimination (activity vs. inactivity) makes 8-Oxo-dGTP irreplaceable for probing the intersection between riboflavin biosynthesis and oxidative DNA damage prevention [5].

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37 linked technical documents
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